molecular formula C3H4N2O3 B1609655 1,2,3-Propanetrione, 1,3-dioxime CAS No. 41886-31-1

1,2,3-Propanetrione, 1,3-dioxime

Cat. No.: B1609655
CAS No.: 41886-31-1
M. Wt: 116.08 g/mol
InChI Key: ISKCMAJAPALGKY-GRSRPBPQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3-Propanetrione, 1,3-dioxime is a useful research compound. Its molecular formula is C3H4N2O3 and its molecular weight is 116.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

41886-31-1

Molecular Formula

C3H4N2O3

Molecular Weight

116.08 g/mol

IUPAC Name

(1E,3E)-1,3-bis(hydroxyimino)propan-2-one

InChI

InChI=1S/C3H4N2O3/c6-3(1-4-7)2-5-8/h1-2,7-8H/b4-1+,5-2+

InChI Key

ISKCMAJAPALGKY-GRSRPBPQSA-N

SMILES

C(=NO)C(=O)C=NO

Isomeric SMILES

C(=N/O)\C(=O)/C=N/O

Canonical SMILES

C(=NO)C(=O)C=NO

Origin of Product

United States

Preparation Methods

Preparation of 1,2,3-Propanetrione (Mesoxaldehyde) as a Precursor

The synthesis of 1,2,3-propanetrione is a critical step since the dioxime is derived from this tricarbonyl compound. The major approaches involve oxidation of sugar derivatives or related intermediates:

1.1 From D-Glucose via Triose Reductone

  • Step 1: Formation of Triose Reductone

    • D-glucose (250 g) is dissolved in water (3.75 L).
    • Additives: Lead acetate (135 g), potassium cyanide (30 mg), copper acetate (500 mg).
    • The mixture is heated under nitrogen to 92°C.
    • Sodium hydroxide (85 g in 250 mL water) is added and shaken briefly.
    • Acidification with glacial acetic acid (40 mL) and rapid cooling follows.
    • The lead salt of triose reductone is isolated by centrifugation and washed with water, acetone, and ether.
    • Yield: 125 g of lead salt with 58.8% Pb content.
  • Step 2: Conversion to Free Triose Reductone

    • The lead salt is suspended in dry acetone and treated with 85% phosphoric acid.
    • After shaking and filtration, the acetone solution is concentrated and chilled to -15°C.
    • Crystals of triose reductone are collected and dried.
    • Purification by sublimation yields pure triose reductone (mp 153°C).
  • Step 3: Oxidation to 1,2,3-Propanetrione

    • Triose reductone is oxidized using selenium dioxide, which selectively oxidizes hydroxyl groups without affecting the aldehyde.
    • This yields mesoxaldehyde (1,2,3-propanetrione), the simplest tricarbonyl compound.

This method is based on the work of Bauer and Teed (1955) and further elaborated by researchers studying sugar fragmentation and oxidation pathways.

1.2 Alternative Routes

  • From Diacetin Isomers

    • Commercial diacetin (glyceryl diacetate) contains 1,2- and 1,3-isomers.
    • Only the 1,3-diacetate is convertible to dihydroxyacetone, which can be further processed to mesoxaldehyde.
    • Separation of isomers is challenging due to close boiling points.
    • Synthesis of pure 1,3-diacetate can be achieved by acetylation of glycerin chlorohydrins or bromohydrins, as described by Schmidt et al. (1913).
  • Darzens’ Synthesis

    • Condensation of nitromethane with formaldehyde in methanol with sodium methoxide forms 2-nitropropanediol.
    • Acetylation and reduction steps convert this intermediate to 1,3-diacetate and eventually to dihydroxyacetone.
    • This route is more complex but yields pure intermediates.

Conversion of 1,2,3-Propanetrione to 1,2,3-Propanetrione, 1,3-Dioxime

  • The free 1,2,3-propanetrione is highly reactive and prone to polymerization.
  • To stabilize and isolate the compound, it is converted to the 1,3-dioxime derivative (also known as DINA).
  • This conversion involves reaction with hydroxylamine or similar oxime-forming reagents.
  • The dioxime form is more stable and easier to handle than the parent trione.
  • The preparation of the dioxime hinges on the immediate conversion of freshly prepared mesoxaldehyde to prevent polymerization or degradation.

Summary Table of Preparation Steps

Step Starting Material Reagents/Conditions Product Notes
1 D-Glucose NaOH, Lead acetate, Cu acetate, KCN, heat Lead salt of triose reductone Isolated by centrifugation and washing
2 Lead salt of triose reductone H3PO4 in acetone, filtration, chilling Pure triose reductone Purified by sublimation
3 Triose reductone Selenium dioxide oxidation 1,2,3-Propanetrione (mesoxaldehyde) Sensitive, prone to polymerization
4 1,2,3-Propanetrione Hydroxylamine or oxime reagent This compound Stabilized dioxime derivative

Research Findings and Considerations

  • The method from D-glucose is advantageous due to the availability and low cost of glucose.
  • The oxidation with selenium dioxide is selective and preserves the aldehyde functionality.
  • Handling of mesoxaldehyde requires immediate conversion to prevent polymerization.
  • Purification steps such as sublimation are critical for obtaining pure intermediates.
  • Alternative synthetic routes exist but may involve more steps or difficult separations.
  • The dioxime derivative is useful for further chemical transformations and analytical studies due to its stability.

Q & A

Q. Table 1. Key Spectral Data for 1,3-Dioxime

TechniqueKey Peaks/ShiftsReference
FT-IR3250 cm⁻¹ (N-H), 1620 cm⁻¹ (C=N)
¹H NMR (DMSO-d6)δ 10.2 (s, 2H, oxime)
HRMS (ESI+)m/z 278.0691 [M+H]⁺

Q. Table 2. Biological Activity of Related Derivatives

CompoundCell Line (IC₅₀, μM)MechanismReference
Chromenoselenadiazole 4bMCF-7: 12.3 ± 1.2ROS-mediated apoptosis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.